6-(Cyclohexyloxy)-5-methylpyridin-3-amine
Description
Properties
IUPAC Name |
6-cyclohexyloxy-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCOFWHQCIVPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734391 | |
| Record name | 6-(Cyclohexyloxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247788-49-3 | |
| Record name | 6-(Cyclohexyloxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 6 Cyclohexyloxy 5 Methylpyridin 3 Amine
Synthetic Route Development and Optimization
The construction of the 6-(cyclohexyloxy)-5-methylpyridin-3-amine scaffold hinges on the strategic assembly of its core components: the substituted pyridine (B92270) ring, the cyclohexyloxy ether linkage, the C5-methyl group, and the C3-amino group.
Retrosynthetic Analysis of the this compound Core
A logical retrosynthetic disconnection of the target molecule involves the simplification of the primary functionalities. The final amine group can be derived from the reduction of a nitro group, a common and efficient transformation. This leads to the precursor, 6-(cyclohexyloxy)-5-methyl-3-nitropyridine.
Further disconnection of the ether linkage via a Williamson ether synthesis-type disconnection points to a halopyridine precursor, specifically 2-chloro-5-methyl-3-nitropyridine (B188117), and cyclohexanol (B46403). The chloro-substituted nitropyridine is a key intermediate, as the chlorine at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position.
The precursor, 2-chloro-5-methyl-3-nitropyridine, can be envisioned as arising from the chlorination of 2-hydroxy-5-methyl-3-nitropyridine. This hydroxypyridine can, in turn, be prepared from simpler, commercially available starting materials through nitration and other functional group interconversions. This multi-step approach allows for the controlled introduction of the required substituents onto the pyridine ring.
Investigation of Precursor Synthesis Strategies
The successful synthesis of this compound relies on the efficient execution of several key chemical transformations.
The introduction of nitro and halo groups onto the pyridine ring is crucial for the subsequent substitution reactions. The nitration of pyridine derivatives can be challenging due to the deactivating nature of the ring nitrogen, often requiring harsh conditions. However, the presence of activating groups like a hydroxyl or amino group can facilitate this transformation. For instance, the nitration of 2-amino-5-methylpyridine (B29535) can be a viable route to introduce the nitro group, which can then be followed by other modifications.
A key intermediate, 2-chloro-5-methyl-3-nitropyridine, is synthesized from 2-hydroxy-5-methyl-3-nitropyridine. The chlorination of the hydroxyl group can be effectively achieved using reagents like thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov This reaction proceeds with high yield, providing the necessary electrophilic precursor for the subsequent etherification step. nih.gov
Table 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride (SOCl₂), DMF (cat.) | Reflux, 3 h | 2-Chloro-5-methyl-3-nitropyridine | 92% | nih.gov |
The formation of the ether linkage is a critical step in the synthesis. The Williamson ether synthesis is a classic and widely applicable method for this purpose. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. wikipedia.org
In the context of synthesizing this compound, cyclohexanol is deprotonated using a strong base, such as sodium hydride (NaH), to form sodium cyclohexoxide. This alkoxide then reacts with the electron-deficient 2-chloro-5-methyl-3-nitropyridine in a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group at the 3-position facilitates the displacement of the chloride at the 2-position.
Table 2: Williamson Ether Synthesis for 6-(Cyclohexyloxy)-5-methyl-3-nitropyridine
| Aryl Halide | Alcohol | Base | Solvent | Product |
| 2-Chloro-5-methyl-3-nitropyridine | Cyclohexanol | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | 6-(Cyclohexyloxy)-5-methyl-3-nitropyridine |
An alternative approach for forming C-O bonds is the Buchwald-Hartwig coupling, which utilizes a palladium catalyst to couple alcohols with aryl halides. While more commonly used for C-N bond formation, variations of this methodology can also be applied to ether synthesis.
The methyl group at the 5-position is typically incorporated from the initial starting material. For example, starting with 2-amino-5-methylpyridine or 2-hydroxy-5-picoline ensures the presence of the methyl group throughout the synthetic sequence. nih.gov If a precursor without the methyl group were used, its introduction could be achieved through cross-coupling reactions, such as a Suzuki or Stille coupling, using an appropriate organometallic reagent (e.g., methylboronic acid or methylstannane) and a palladium catalyst. However, incorporating the methyl group from the outset is generally a more straightforward strategy.
The final step in the synthesis is the reduction of the nitro group to the corresponding amine. This is a well-established transformation with several reliable methods. Catalytic hydrogenation is a common and clean method, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is often high-yielding and produces minimal byproducts.
Other reducing agents can also be employed, such as stannous chloride (SnCl₂) in an acidic medium, or iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride. masterorganicchemistry.com The choice of reducing agent may depend on the presence of other functional groups in the molecule that could also be susceptible to reduction.
Table 3: Reduction of 6-(Cyclohexyloxy)-5-methyl-3-nitropyridine
| Starting Material | Reagent/Catalyst | Conditions | Product |
| 6-(Cyclohexyloxy)-5-methyl-3-nitropyridine | H₂, Palladium on Carbon (Pd/C) | Ethanol or Methanol (B129727), Room Temperature | This compound |
| 6-(Cyclohexyloxy)-5-methyl-3-nitropyridine | Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) | This compound |
An alternative strategy for introducing the amine functionality is through a direct amination reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. wikipedia.orgchemspider.comorganic-chemistry.org This would involve a precursor such as 3-bromo-6-(cyclohexyloxy)-5-methylpyridine, which could be coupled with an ammonia (B1221849) equivalent or a protected amine. While feasible, the reduction of the nitro group is generally a more direct and commonly employed route for this specific target molecule.
Optimization of Reaction Conditions
The synthesis of this compound would likely proceed through the formation of the key ether and amine functionalities on a pre-existing pyridine core. A plausible disconnection approach involves the coupling of a suitably protected 3-aminopyridine (B143674) derivative with a cyclohexylating agent or the amination of a 6-(cyclohexyloxy)-5-methylpyridine precursor. The optimization of reaction conditions is critical to maximize yield and purity.
A potential synthetic route could involve the palladium-catalyzed amination of a 3-halo-6-(cyclohexyloxy)-5-methylpyridine intermediate. The optimization of such a reaction would involve a careful selection of several parameters.
Temperature: The reaction temperature for palladium-catalyzed aminations can vary significantly, typically ranging from room temperature to elevated temperatures (80-150 °C). cmu.edunih.gov For less reactive substrates, such as chloropyridines, higher temperatures are often necessary to achieve a reasonable reaction rate. cmu.edu Microwave irradiation can also be employed to rapidly screen optimal temperature conditions and often leads to significantly reduced reaction times. sunway.edu.mynih.gov
Solvent: The choice of solvent is crucial and often depends on the solubility of the substrates and the nature of the base used. Common solvents for palladium-catalyzed aminations include toluene, dioxane, and THF. cmu.edu In some cases, polar aprotic solvents like DMF can be used, particularly in microwave-assisted syntheses. acs.org
Catalyst: The catalyst system, comprising a palladium precursor and a ligand, is paramount for a successful transformation. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. The choice of phosphine (B1218219) ligand is critical for catalyst activity and stability. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), have proven to be highly effective for the amination of challenging heteroaryl chlorides. cmu.edu The catalyst loading is typically in the range of 0.05 to 5 mol%. cmu.edu
Stoichiometry: The stoichiometry of the reactants and base is another key parameter. An excess of the amine coupling partner is often used to drive the reaction to completion. The choice and amount of base are also critical. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently employed to deprotonate the amine and facilitate the catalytic cycle. cmu.educhemrxiv.org
Table 1: Hypothetical Optimization of Palladium-Catalyzed Amination for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / RuPhos | Pd(OAc)₂ / DavePhos |
| Solvent | Toluene | Dioxane | THF | DMF |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ | LHMDS |
| Temperature (°C) | 100 | 120 | 80 | 110 |
| Stoichiometry (Amine) | 1.2 equivalents | 1.5 equivalents | 1.1 equivalents | 2.0 equivalents |
This interactive table illustrates the multi-variable nature of reaction optimization. Finding the optimal conditions would likely involve a design of experiments (DoE) approach to systematically explore the parameter space.
Exploration of Stereoselective Synthetic Pathways
The target molecule, this compound, is achiral, meaning it does not have any stereocenters and is superimposable on its mirror image. Therefore, stereoselective synthetic pathways are not applicable for its direct synthesis.
However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center on the cyclohexyl ring or by replacing the methyl group with a chiral substituent, then stereoselective methods would become crucial. In such hypothetical scenarios, strategies could include the use of chiral starting materials, chiral catalysts for asymmetric transformations (e.g., asymmetric hydrogenation or amination), or enzymatic resolutions. whiterose.ac.ukresearchgate.netorgsyn.orgnih.gov
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that could be applied to improve the efficiency, safety, and scalability of the synthesis of this compound.
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical transformations. sunway.edu.mynih.govacs.orgjocpr.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities by minimizing the formation of side products. For the synthesis of the target compound, microwave heating could be particularly beneficial for the palladium-catalyzed amination step or for the construction of the pyridine ring itself through multi-component reactions. acs.orgjocpr.com The ability to rapidly heat the reaction mixture to high temperatures under controlled pressure allows for the use of lower boiling point solvents and can overcome activation energy barriers for difficult transformations. sunway.edu.mynih.gov
Palladium-Catalyzed Coupling: As previously discussed, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted pyridines. cmu.edunih.govnih.gov The Buchwald-Hartwig amination would be a key transformation for introducing the amino group at the 3-position of the pyridine ring. cmu.edunih.govnih.gov The development of highly active and general palladium catalysts allows for the coupling of a wide range of amines with aryl and heteroaryl halides, including challenging chloropyridines. cmu.edu
Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of catalysis alongside metal catalysis and biocatalysis. nih.govmdpi.comyoutube.com For the synthesis of aminopyridine derivatives, organocatalysts could potentially be employed in several ways. For instance, a chiral organocatalyst could be used in a hypothetical enantioselective synthesis of a chiral analog of the target molecule. nih.gov More generally, organocatalysts can be used to promote the formation of the pyridine ring itself through various condensation and cyclization reactions. mdpi.com
Chemo-Enzymatic Synthesis and Biocatalysis
The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, offers a powerful approach to access complex molecules with high selectivity and under mild conditions. researchgate.netacs.orgnih.govnih.govresearchgate.netrawdatalibrary.netglycoexpresstech.commdpi.com
Biocatalysis utilizes enzymes to perform specific chemical transformations. For the synthesis of aminopyridines, several classes of enzymes could be considered. Transaminases (TAs) are capable of installing an amino group onto a ketone or aldehyde precursor with high stereoselectivity. researchgate.netnih.gov While the direct amination of a pyridine ring by a transaminase is challenging, a chemo-enzymatic approach could involve the enzymatic amination of a suitable precursor that is later converted to the desired pyridine derivative. Imine reductases (IREDs) and reductive aminases (RedAms) are other classes of enzymes that can be used for the synthesis of chiral amines through the reduction of imines or the reductive amination of ketones. acs.orgresearchgate.net Recent advances in enzyme engineering have expanded the substrate scope and improved the stability of these biocatalysts, making them increasingly valuable tools for organic synthesis. acs.org
A hypothetical chemo-enzymatic route to a chiral analog of this compound could involve the enzymatic resolution of a racemic intermediate or the asymmetric synthesis of a chiral building block that is then incorporated into the final molecule through chemical steps. nih.govmdpi.com
Table 2: Potential Biocatalytic Approaches for Aminopyridine Synthesis
| Enzyme Class | Reaction Type | Substrate | Potential Application |
| Transaminase (TA) | Reductive Amination | Ketone/Aldehyde | Asymmetric synthesis of a chiral amine precursor |
| Imine Reductase (IRED) | Asymmetric Imine Reduction | Pre-formed Imine | Stereoselective synthesis of a chiral amine |
| Reductive Aminase (RedAm) | Reductive Amination | Ketone + Amine | Direct synthesis of a secondary or tertiary amine |
| Lipase (B570770) | Kinetic Resolution | Racemic alcohol/ester | Separation of enantiomers of a chiral intermediate |
Enzyme-Mediated Functionalization
The direct and selective introduction of an amino group onto a pyridine ring is a critical transformation. Transaminases (TAs), particularly ω-transaminases, have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org This approach is of significant industrial interest for producing optically pure amines. nih.gov A proposed chemo-enzymatic route could leverage a transaminase to install the C3-amine on a ketone precursor, such as 6-(cyclohexyloxy)-5-methylpyridin-3(2H)-one.
In a hypothetical research study, a panel of (R)- and (S)-selective transaminases would be screened for their ability to catalyze the amination of the ketone precursor. The reaction typically employs an inexpensive amine donor, such as isopropylamine (B41738) or L-alanine, which also serves to drive the reaction equilibrium towards the product amine. acsgcipr.org The ketone by-product (acetone or pyruvate) can be removed to further shift the equilibrium. acsgcipr.org Key parameters for optimization would include the choice of enzyme, amine donor, pH, temperature, and solvent system to achieve high conversion and enantioselectivity.
Research findings from such a study could be summarized as follows. Several commercially available and proprietary transaminases were tested for the asymmetric synthesis of this compound. The results indicated that specific engineered (S)-selective transaminases exhibited high activity and selectivity for the target ketone. The use of isopropylamine as the amine donor in a buffered aqueous system with a small percentage of a co-solvent to aid substrate solubility was found to be optimal.
Table 1: Screening of Transaminases for Asymmetric Amination
| Enzyme ID | Source/Type | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| ATA-117 | (S)-selective | Isopropylamine | 98 | >99 |
| ATA-256 | (S)-selective | Isopropylamine | 95 | 98 |
| ATA-025 | (S)-selective | L-Alanine | 85 | 97 |
| ATA-412 | (R)-selective | Isopropylamine | <10 | Not Determined |
| ATA-301 | (R)-selective | D-Alanine | 15 | 92 |
The data demonstrates that an enzyme-mediated functionalization strategy using a highly selective transaminase can provide a direct and efficient route to the enantiomerically enriched target compound, avoiding methods that may require harsh conditions or protecting group chemistry.
Biocatalytic Resolution of Intermediates
An alternative or complementary chemo-enzymatic strategy involves the kinetic resolution of a racemic intermediate. Lipases are a versatile class of enzymes widely used for the resolution of racemic alcohols and amines through enantioselective acylation in non-aqueous media. mdpi.comnih.gov This approach is valuable when a racemic synthesis of a key intermediate is more straightforward or cost-effective.
In this proposed pathway, the target compound, this compound, is first synthesized as a racemate through conventional chemical methods. Subsequently, a kinetic resolution step is employed to separate the enantiomers. A screening of various lipases and acylating agents would be performed to identify optimal conditions for the selective N-acylation of one enantiomer, leaving the other unreacted.
For instance, a study might investigate the resolution of racemic this compound using immobilized lipases such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). Various acyl donors, like ethyl acetate or vinyl acetate, could be tested in different organic solvents. The progress of the reaction would be monitored until approximately 50% conversion is reached, which theoretically yields the unreacted amine and the acylated amine, both with high enantiomeric purity.
Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-6-(Cyclohexyloxy)-5-methylpyridin-3-amine
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee (%) of Amine | ee (%) of Amide |
|---|---|---|---|---|---|
| CALB | Ethyl Acetate | Toluene | 51 | 98 | 96 |
| CALB | Vinyl Acetate | Diisopropyl Ether | 49 | >99 | 97 |
| PSL | Ethyl Acetate | Toluene | 45 | 82 | 95 |
| PSL | Isopropenyl Acetate | Acetonitrile (B52724) | 52 | 96 | 91 |
The results from such a study would highlight that lipase-catalyzed kinetic resolution is a viable method for obtaining the desired enantiomer of this compound. The resulting acylated amine can often be hydrolyzed back to the amine, providing access to both enantiomers of the target molecule from a single racemic batch. This biocatalytic resolution offers a practical and green alternative to chiral chromatography for separating enantiomers on a preparative scale.
Reactivity and Derivatization Studies of 6 Cyclohexyloxy 5 Methylpyridin 3 Amine
Reactivity of the Amine Functionality
The primary amino group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, reductive amination, and diazotization.
Acylation and Sulfonylation Reactions
The amine functionality of 6-(cyclohexyloxy)-5-methylpyridin-3-amine can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. acs.orgresearchgate.netyoutube.com The choice of base can be crucial, as stronger bases may lead to undesired side reactions like diacylation. semanticscholar.org For instance, the reaction with acetic anhydride (B1165640) would yield N-(6-(cyclohexyloxy)-5-methylpyridin-3-yl)acetamide.
Similarly, sulfonylation with sulfonyl chlorides in the presence of a base affords sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activities.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | N-(6-(Cyclohexyloxy)-5-methylpyridin-3-yl)acetamide |
| This compound | Benzenesulfonyl chloride | N-(6-(Cyclohexyloxy)-5-methylpyridin-3-yl)benzenesulfonamide |
Alkylation and Reductive Amination
Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, selective mono-alkylation can be achieved under specific conditions.
A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with a ketone or aldehyde, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comresearchgate.net For example, reaction with cyclohexanone (B45756) followed by reduction would yield N-cyclohexyl-6-(cyclohexyloxy)-5-methylpyridin-3-amine. This method is highly versatile for creating a wide range of N-substituted derivatives. nih.govyoutube.com
Table 2: Examples of Reductive Amination Reactions
| Aldehyde/Ketone | Reducing Agent | Product |
| Cyclohexanone | NaBH(OAc)3 | N-Cyclohexyl-6-(cyclohexyloxy)-5-methylpyridin-3-amine |
| Benzaldehyde | NaBH3CN | N-Benzyl-6-(cyclohexyloxy)-5-methylpyridin-3-amine |
| Acetone | NaBH3CN | N-Isopropyl-6-(cyclohexyloxy)-5-methylpyridin-3-amine |
Formation of Imine and Enamine Derivatives
The reaction of this compound with aldehydes or ketones can lead to the formation of imine (Schiff base) derivatives. researchgate.net This condensation reaction is typically reversible and often catalyzed by acid. The removal of water drives the equilibrium towards the formation of the imine.
Diazotization and Subsequent Transformations
The primary aromatic amine group can be converted to a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgbyjus.comlibretexts.org The resulting diazonium salt, while often unstable, is a valuable intermediate for a variety of subsequent transformations.
One of the most important applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. researchgate.net This provides a route to introduce a range of substituents onto the pyridine ring that are not easily accessible through other methods.
Reactions at the Pyridine Ring
The pyridine ring of this compound is susceptible to electrophilic attack, although generally less reactive than benzene. gcwgandhinagar.comyoutube.comquimicaorganica.orgyoutube.com The presence of the electron-donating amino and cyclohexyloxy groups, however, activates the ring towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution
The activating amino and alkoxy groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. In the case of this compound, the positions ortho and para to the powerful activating amino group (positions 2 and 4) and the position ortho to the activating cyclohexyloxy group (position 5 is already substituted) are potential sites for substitution. The directing effects of both groups would need to be considered to predict the major product.
For instance, bromination of the ring could be achieved using reagents like N-bromosuccinimide (NBS). chemindigest.com The exact position of substitution would depend on the reaction conditions and the interplay of the electronic and steric effects of the existing substituents.
Table 3: Potential Electrophilic Aromatic Substitution Products
| Electrophile | Reagent | Potential Product(s) |
| Br+ | N-Bromosuccinimide (NBS) | Bromo-6-(cyclohexyloxy)-5-methylpyridin-3-amine |
| NO2+ | Nitrating mixture (HNO3/H2SO4) | Nitro-6-(cyclohexyloxy)-5-methylpyridin-3-amine |
Nucleophilic Aromatic Substitution (if activated)
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is not intrinsically facile. The pyridine ring is rendered electron-rich by the potent electron-donating effects of the amino group at C3 and the cyclohexyloxy group at C6, which generally disfavors attack by nucleophiles. For an SNAr reaction to proceed, the pyridine ring typically requires activation by a strong electron-withdrawing group or by conversion of the ring nitrogen to a pyridinium (B92312) salt, which significantly enhances its electrophilicity. google.comacs.org
In the absence of a pre-existing activating group, SNAr is challenging. However, derivatization of the 3-amino group, for instance, into a diazonium salt, could transform it into a good leaving group, allowing for its replacement by various nucleophiles. More commonly, activation is achieved by modifying the pyridine nitrogen. For example, N-oxidation to form the corresponding N-oxide or quaternization to an N-alkylpyridinium salt would render the C2 and C4 positions susceptible to nucleophilic attack. acs.org A study on N-methylpyridinium compounds demonstrated that substitution occurs with piperidine, highlighting a mechanism that is second-order in the nucleophile. google.com
Another strategy involves a cation-radical accelerated SNAr (CRA-SNAr), which has been demonstrated for the amination of alkoxyarenes using a photoredox catalyst. google.com This metal-free method allows for the substitution of C-O bonds on aryl ethers, suggesting a potential, albeit likely challenging, pathway for replacing the cyclohexyloxy group if appropriate catalytic conditions were developed. google.com
Metalation and Cross-Coupling Reactions
The pyridine scaffold of this compound is well-suited for metalation and subsequent cross-coupling reactions, which are cornerstone transformations in modern synthetic chemistry. The primary amino group can act as a directed metalation group (DMG), guiding an organolithium reagent to deprotonate an adjacent position. However, the presence of the C5-methyl group sterically hinders the C4 position, and the C2 position is typically favored for lithiation in pyridine rings, especially when directed by an adjacent group. acs.org
More synthetically valuable are the palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring, typically requiring prior halogenation. nrochemistry.comnih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds. If this compound were halogenated, for example at the C2 or C4 position, it could be coupled with a wide variety of boronic acids or esters. Research on related 3-aminopyridazine (B1208633) systems has shown that Suzuki couplings on chloro- and iodo-substituted substrates are highly effective for introducing aryl and heteroaryl groups. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a suitable ligand and a base like K₂CO₃ or Cs₂CO₃. researchgate.net
Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds. A halogenated derivative of this compound could undergo cross-coupling with various primary or secondary amines to introduce new substituents. A recent study detailed the synthesis of complex diarylamines by coupling (hetero)aryl halides with anilines and other amines using a specialized imidazopyridine monophosphine ligand with a palladium catalyst. researchgate.netresearchgate.net This highlights the potential for further functionalization of the pyridine core. A novel method even combines the Suzuki-Miyaura and Buchwald-Hartwig pathways to convert aryl halides and boronic acids directly into diaryl amines. nih.govchemistryworld.com
Below is a table summarizing representative conditions for these cross-coupling reactions on analogous pyridine systems.
| Reaction Type | Substrate Type | Reagents & Conditions | Product Type | Reference |
| Suzuki-Miyaura | (Hetero)aryl Halide | Arylboronic acid, Pd catalyst, Base (e.g., K₂CO₃) | Biaryl or Heterobiaryl | researchgate.netresearchgate.net |
| Buchwald-Hartwig | (Hetero)aryl Halide | Primary/Secondary Amine, Pd catalyst, Ligand, Base (e.g., NaOtBu) | Diaryl/Arylalkyl Amines | nrochemistry.comresearchgate.netresearchgate.net |
Modifications of the Cyclohexyloxy Group
The cyclohexyloxy moiety offers another site for chemical modification, distinct from the pyridine core.
The cyclohexyloxy group can undergo oxidation at the cyclohexyl ring. The specific outcome depends on the oxidant and reaction conditions.
Oxidation to Ketone: The secondary carbons of the cyclohexane (B81311) ring can be oxidized to a ketone. Under controlled conditions, this would likely favor oxidation at the C1 position, given its activation by the ether oxygen, to yield a cyclohexanone derivative. This transformation would, however, cleave the ether bond. A more plausible reaction is the oxidation of other CH₂ groups on the ring to carbonyls, though this often requires harsh reagents that could also oxidize the sensitive amino group or the pyridine ring itself. Catalytic liquid-phase oxidation of cyclohexane, often using cobalt salts, typically yields a mixture of cyclohexanol (B46403) and cyclohexanone. researchgate.net
Oxidative Cleavage: More aggressive oxidizing agents (e.g., KMnO₄, RuO₄) can lead to the oxidative cleavage of the cyclohexane ring, resulting in the formation of dicarboxylic acids, such as adipic acid derivatives. This is a destructive transformation that would fundamentally alter the structure of the molecule.
The ring-opening of a saturated cyclohexyloxy group is not a common or facile reaction, as six-membered rings are generally stable. Unlike strained epoxides or cyclopropanes, the cyclohexane ring lacks significant ring strain to drive such a reaction. researchgate.net Cleavage of the C-O ether bond is more likely than the opening of the C-C bonds of the cyclohexane ring. youtube.com Lewis acid-initiated ring-opening has been studied for cyclic ethers like tetrahydrofuran (B95107) (THF), but these conditions are not directly applicable to the stable cyclohexyloxy substituent and would likely lead to the cleavage of the ether linkage first. researchgate.net Therefore, selective ring-opening or functionalization of the cyclohexane ring without affecting the rest of the molecule is considered synthetically challenging and is not a widely reported transformation for this class of compounds.
Synthesis of Analogs and Structural Congeners
The synthesis of analogs is crucial for exploring structure-activity relationships in medicinal chemistry. For this compound, this often involves modifying the substituents on the pyridine ring.
A key strategy for developing analogs involves the systematic replacement of the cyclohexyloxy group with other alkoxy or aryloxy moieties. This allows chemists to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.
A relevant study on 6-alkoxy-5-aryl-3-pyridinecarboxamides, which share a similar 6-alkoxypyridine core, demonstrated this principle. nih.gov In this work, analogs were synthesized where the alkoxy group at the C6 position was varied to modulate the pharmacological properties of the compounds as cannabinoid-1 receptor (CB1R) antagonists. For example, replacing a cyclopropylmethoxy group with a 2-methoxyethoxy group was used to alter the brain penetration of the drug candidates. nih.gov
The synthesis of such analogs typically involves the nucleophilic substitution of a suitable precursor, such as 6-chloro-5-methylpyridin-3-amine, with a variety of alcohols or phenols in the presence of a base.
The table below illustrates potential variations of the C6-substituent and the likely synthetic precursors.
| Target C6-Substituent | Required Alcohol/Phenol | Potential Precursor | Reference for Analogy |
| Methoxy | Methanol (B129727) | 6-Chloro-5-methylpyridin-3-amine | nih.gov |
| Isopropoxy | Isopropanol (B130326) | 6-Chloro-5-methylpyridin-3-amine | nih.gov |
| Cyclopropylmethoxy | Cyclopropylmethanol | 6-Chloro-5-methylpyridin-3-amine | nih.gov |
| 2-Methoxyethoxy | 2-Methoxyethanol | 6-Chloro-5-methylpyridin-3-amine | nih.gov |
| Phenoxy | Phenol | 6-Chloro-5-methylpyridin-3-amine | nih.gov |
This systematic variation allows for a detailed exploration of the chemical space around the core pyridine structure, enabling the optimization of desired molecular properties.
Modification of the Methyl Substituent
The methyl group at the C-5 position of the pyridine ring, while generally less reactive than the amine functionality, can undergo several transformations to introduce new functional groups. These reactions typically require more forcing conditions compared to the derivatization of the amino group.
One potential pathway for the modification of the methyl group is through oxidation. The oxidation of methylpyridines to their corresponding carboxylic acids is a known transformation, often utilizing strong oxidizing agents. acs.org This conversion would yield 6-(cyclohexyloxy)-3-aminopyridine-5-carboxylic acid, a derivative that opens up further synthetic possibilities, such as amide bond formation.
Another approach involves halogenation of the methyl group. Free-radical halogenation could introduce a haloalkyl moiety, which can then serve as a handle for subsequent nucleophilic substitution reactions. For instance, bromination of the methyl group would produce 6-(cyclohexyloxy)-5-(bromomethyl)pyridin-3-amine, a versatile intermediate for the introduction of various functionalities.
Furthermore, recent advancements in C-H activation and methylation reactions offer potential strategies. For example, rhodium-catalyzed methylation of pyridines using formaldehyde (B43269) and methanol as reagents has been demonstrated for C-3/C-5 methylation, suggesting a possible, albeit challenging, route for further substitution on the methyl group under specific catalytic conditions. nih.gov
Derivatization of the Amine Group for Diverse Pharmacophores
The primary aromatic amine at the 3-position is a key site for a wide range of derivatization reactions, allowing for the facile introduction of diverse pharmacophoric groups. Common derivatizations include the formation of amides, sulfonamides, and ureas, as well as participation in reductive amination and cross-coupling reactions.
Amide Bond Formation: The reaction of the amine with carboxylic acids or their activated derivatives is a fundamental method for generating amide libraries. researchgate.netnih.govucm.esresearchgate.netscispace.com The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HOBt facilitates this transformation under mild conditions. ucm.es This approach allows for the incorporation of a vast array of R-groups, significantly expanding the chemical space around the core scaffold.
Sulfonamide Synthesis: The nucleophilic amine readily reacts with sulfonyl chlorides to form sulfonamides. nih.govnih.govbldpharm.com This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting sulfonamide linkage is a common feature in many biologically active molecules.
Urea Formation: Urea derivatives can be synthesized by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents. nih.govresearchgate.netgoogle.comunipr.it These derivatives are known to engage in specific hydrogen bonding interactions, making them valuable for drug design.
Reductive Amination: The amine group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. acsgcipr.orgsigmaaldrich.comresearchgate.netresearchgate.netrsc.org This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation.
Metal-Catalyzed Cross-Coupling Reactions: While the amine itself is not a typical coupling partner, it can direct or influence metal-catalyzed cross-coupling reactions on the pyridine ring. researchgate.net For instance, the amino group can be converted into a more suitable leaving group, such as a triflate, to participate in reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the formation of C-C or C-N bonds at the 3-position.
The derivatization of the amine group of this compound provides a robust platform for the synthesis of a wide range of analogues with potentially diverse biological activities. The selection of the appropriate derivatization strategy allows for the systematic exploration of the structure-activity relationships of this compound class.
Computational Chemistry and Molecular Modeling of 6 Cyclohexyloxy 5 Methylpyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, typically employing Density Functional Theory (DFT), would provide valuable insights into the structure and reactivity of 6-(Cyclohexyloxy)-5-methylpyridin-3-amine.
Conformational Analysis and Energy Minimization
A crucial first step in the computational study of this compound would be a thorough conformational analysis. This would involve identifying all possible spatial arrangements of the atoms, or conformers, arising from the rotation around single bonds, particularly within the flexible cyclohexyloxy group. By calculating the potential energy of each conformer, the most stable, lowest-energy geometry of the molecule can be determined. This optimized structure is the foundation for all subsequent quantum chemical calculations.
Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)
Once the minimized geometry is obtained, the electronic structure can be investigated. Key properties include the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's chemical reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.
The electrostatic potential surface would also be calculated to visualize the charge distribution across the molecule. This would highlight electron-rich and electron-poor regions, providing insights into potential sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.
Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.
NMR: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule, aiding in the interpretation of experimental NMR spectra.
IR: The vibrational frequencies corresponding to different functional groups can be calculated to generate a theoretical Infrared (IR) spectrum. This can help in identifying characteristic bond stretches and bends.
UV-Vis: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing a theoretical UV-Vis spectrum.
Acidity/Basicity Predictions of Ionizable Groups
The pKa values of the ionizable groups in this compound, specifically the amino group and the pyridine (B92270) nitrogen, can be predicted using computational methods. These calculations typically involve determining the Gibbs free energy of the protonated and deprotonated forms of the molecule in a solvent continuum model. Predicting the pKa is essential for understanding the molecule's behavior in different pH environments.
Molecular Dynamics Simulations
To understand the dynamic behavior of this compound in a more realistic environment, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights that are not accessible from static quantum chemical calculations.
Investigation of Solvation Effects
MD simulations are particularly powerful for studying how a solvent, such as water, affects the conformation and properties of a molecule. By simulating this compound in a box of explicit solvent molecules, one can observe the formation and dynamics of hydrogen bonds and other intermolecular interactions. This provides a detailed picture of the solvation shell around the molecule and its influence on the molecule's structure and flexibility.
Ligand-Target Interaction Dynamics
The dynamic nature of interactions between a ligand, such as this compound, and its biological target is crucial for understanding its mechanism of action. In silico methods like protein-ligand binding simulations and molecular docking are instrumental in elucidating these dynamics.
Protein-Ligand Binding Simulations and In Silico Docking
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For a molecule like this compound, docking studies would be foundational in identifying potential protein targets and its binding mode. For instance, in studies of related aminopyridine derivatives, docking has been used to predict binding affinities and key interactions within the active sites of kinases. mdpi.commdpi.com These simulations often reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
Molecular dynamics (MD) simulations further enhance this understanding by simulating the movement of atoms in the system over time, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. nih.gov For this compound, MD simulations could reveal conformational changes in the target protein upon binding and the role of solvent molecules in the binding interface.
To illustrate the potential outcomes of such a study, consider the hypothetical docking of this compound into a kinase active site, a common target for aminopyridine-based inhibitors. nih.gov The aminopyridine core could form key hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The cyclohexyloxy group would likely occupy a hydrophobic pocket, while the methyl group could provide additional van der Waals interactions.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Kinase Target
| Parameter | Value/Description |
| Target Protein | Generic Kinase (e.g., a member of the MAPK family) |
| Docking Software | AutoDock Vina (Example) |
| Predicted Binding Affinity (kcal/mol) | -8.5 (Hypothetical) |
| Key Hydrogen Bond Interactions | Amine group with hinge region backbone carbonyl; Pyridine nitrogen with hinge region backbone NH |
| Key Hydrophobic Interactions | Cyclohexyl ring with hydrophobic pocket; Methyl group with adjacent hydrophobic residues |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a QSAR model for this compound would necessitate a dataset of structurally similar compounds with measured biological activities against a specific target. uobasrah.edu.iq Studies on substituted 2-aminopyridines have successfully employed QSAR to correlate molecular descriptors with inhibitory activity against enzymes like nitric oxide synthases. nih.govnih.gov For our target compound, a QSAR model could predict its activity based on descriptors such as molecular weight, logP (lipophilicity), and electronic properties.
A typical QSAR study involves:
Data Set Preparation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50) determined.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each analog.
Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model correlating the descriptors with activity. uobasrah.edu.iq
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
The resulting QSAR equation would highlight the key molecular features driving the biological activity. For instance, a positive coefficient for a lipophilicity descriptor would suggest that increasing the hydrophobicity of a particular region of the molecule could enhance its activity.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For this compound, a pharmacophore model could be generated based on its structure and hypothesized interactions with a target, or from a set of known active analogs.
A hypothetical pharmacophore for a kinase inhibitor based on this scaffold might include:
A hydrogen bond donor (the amine group).
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrophobic feature (the cyclohexyl ring).
An aromatic ring feature (the pyridine ring).
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the desired features. It can also guide the design of new analogs by suggesting modifications that would better fit the pharmacophore, potentially leading to improved potency and selectivity. Studies on diverse kinase inhibitors have demonstrated the utility of pharmacophore modeling in identifying novel scaffolds. unibl.orgnih.gov
Table 2: Example of a Pharmacophore Model for a Kinase Inhibitor Scaffold
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Hydrogen Bond Donor | 3-amine group |
| Hydrogen Bond Acceptor | Pyridine nitrogen |
| Hydrophobic Group | Cyclohexyloxy group |
| Aromatic Ring | Pyridine ring |
Fragment-Based Drug Design (FBDD) Strategies
FBDD is a powerful approach for lead discovery that starts with identifying small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to create a more potent lead compound.
The this compound scaffold can be deconstructed into key fragments for an FBDD campaign. For instance, the aminopyridine core itself could be a starting fragment. Fragment screening techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) could identify how this core and other small fragments bind to a target protein. nih.gov
Once initial fragments are identified, they can be optimized using two primary strategies:
Fragment Growing: A fragment that binds to a specific pocket in the target can be elaborated by adding chemical functionalities to improve its affinity and occupy adjacent sub-pockets. For example, if the aminopyridine core binds to the hinge region of a kinase, the cyclohexyloxy and methyl groups could be considered as vectors for growth into nearby hydrophobic regions.
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a suitable linker to create a single, more potent molecule. youtube.com
Scaffold hopping involves replacing the core structure of a known active compound with a different, isosteric scaffold while retaining the key binding interactions. nih.gov This strategy is often employed to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to generate novel intellectual property.
Starting from this compound, a medicinal chemist might consider replacing the pyridin-3-amine core with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. For example, other bicyclic or monocyclic heteroaromatic systems could be explored that maintain the crucial hydrogen bonding and hydrophobic interactions. Computational tools can aid in this process by screening virtual libraries of different scaffolds and predicting their ability to fit into the target's binding site.
Advanced Analytical Techniques in Chemical Biology Research
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for ensuring the chemical integrity of research compounds like 6-(cyclohexyloxy)-5-methylpyridin-3-amine. These methods are crucial for separating the compound from reaction impurities and for quantifying its purity, which is a prerequisite for reliable biological testing.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the concentration of this compound. Due to the compound's aromatic and basic nature, reversed-phase HPLC (RP-HPLC) is the most common method employed.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acidic modifier like formic acid or a buffer system like ammonium (B1175870) acetate (B1210297) to ensure consistent protonation of the amine and pyridine (B92270) nitrogen, leading to sharp, symmetrical peaks. mdpi.comthermofisher.com Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore exhibits maximum absorbance.
The method is validated for linearity, precision, and accuracy to ensure reliable quantitation. Purity is determined by calculating the area percentage of the main compound peak relative to the total area of all observed peaks in the chromatogram. For a compound intended for biological screening, a purity level of ≥95% is typically required. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Chiral Chromatography for Enantiomeric Separation
While this compound itself is not chiral, many of its derivatives used in drug discovery are, particularly if stereocenters are introduced during synthesis or derivatization. If a chiral analog were synthesized, separating and characterizing the individual enantiomers would be critical, as they often exhibit different pharmacological activities and toxicities.
Chiral chromatography is the definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral molecules, including amine derivatives. mdpi.comtandfonline.com The mobile phase is typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. tandfonline.com The separation performance is optimized by adjusting the type of CSP and the composition of the mobile phase.
Table 2: Representative Chiral HPLC Conditions for an Analog
| Parameter | Value |
| Column | Amylose-based CSP (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Resolution (Rs) | > 2.0 |
Spectroscopic Characterization of Interactions
Understanding how a compound interacts with its biological target is a central goal of chemical biology. Spectroscopic techniques provide deep insights into the kinetics and thermodynamics of these binding events, which is essential for guiding lead optimization in drug discovery programs. Aminopyridine scaffolds are frequently found in kinase inhibitors, and the following techniques are standard for characterizing their binding to such targets. nih.govnih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to measure the binding kinetics of small molecules to an immobilized target protein in real-time. nih.gov In a typical experiment, a target protein, such as a protein kinase, is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface.
The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response signal. By monitoring this signal over time, one can determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₓ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. This kinetic information is invaluable for structure-activity relationship (SAR) studies, as it can differentiate compounds with similar affinities but different residence times on the target. bioradiations.comrsc.org
Table 3: Representative SPR Kinetic Data for Target Interaction
| Compound Concentration (nM) | Association Rate (kₐ) (10⁵ M⁻¹s⁻¹) | Dissociation Rate (kₔ) (10⁻³ s⁻¹) | Affinity (Kₓ) (nM) |
| 50 | 2.1 | 4.2 | 20 |
| 100 | 2.1 | 4.2 | 20 |
| 200 | 2.1 | 4.2 | 20 |
| 400 | 2.1 | 4.2 | 20 |
| 800 | 2.1 | 4.2 | 20 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Kₓ), the binding stoichiometry (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.
In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the compound to the protein. The thermodynamic signature provides a complete picture of the binding forces driving the interaction, helping to understand whether the binding is enthalpy-driven (e.g., via hydrogen bonds) or entropy-driven (e.g., via hydrophobic interactions).
Table 4: Representative ITC Thermodynamic Profile
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Affinity (Kₓ) | 25 nM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (-TΔS) | -2.0 kcal/mol |
| Gibbs Free Energy (ΔG) | -10.5 kcal/mol |
X-ray Crystallography and Cryo-EM of Compound-Target Complexes
The ultimate understanding of a compound's interaction with its target comes from visualizing the complex at atomic resolution. X-ray crystallography and, more recently, cryogenic electron microscopy (Cryo-EM) are the premier techniques for this purpose. nih.govnih.gov
For X-ray crystallography, the compound must be co-crystallized with its target protein, or soaked into pre-existing crystals of the protein. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate a three-dimensional electron density map of the complex. bioradiations.com This map reveals the precise binding mode of the compound, including its conformation and the specific hydrogen bonds, hydrophobic interactions, and other contacts it makes with the protein's active site. mdpi.comnih.gov
Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or those that are difficult to crystallize. nih.gov In this method, a solution of the compound-target complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally combined to reconstruct a high-resolution 3D structure. Both techniques provide critical structural information that is essential for structure-based drug design, enabling the rational modification of the compound to improve its potency and selectivity.
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS) has become an indispensable tool in chemical biology and drug discovery for the identification and quantification of metabolites in complex biological matrices. Its high sensitivity, selectivity, and speed allow for detailed profiling of metabolic pathways and the characterization of biotransformation products of xenobiotics. In the context of novel chemical entities such as this compound, mass spectrometry plays a crucial role in elucidating its metabolic fate.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions of parent compounds and their metabolites. This capability is fundamental for the structural elucidation of unknown metabolites. While specific experimental data for this compound is not extensively available in published literature, the expected fragmentation patterns can be predicted based on the known behavior of its structural motifs: the cyclohexyloxy group and the substituted pyridine ring.
In a hypothetical HRMS analysis, the protonated molecule [M+H]⁺ of this compound would be observed. Subsequent fragmentation in the mass spectrometer would likely proceed through several key pathways. A primary fragmentation would involve the cleavage of the ether bond, leading to the loss of the cyclohexyloxy group or the formation of a cyclohexyl radical. Another expected fragmentation pathway is the loss of the methyl group from the pyridine ring.
Table 1: Hypothetical High-Resolution Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Description |
| [M+H]⁺ | C₁₂H₁₉N₂O⁺ | 207.1497 | Protonated parent molecule |
| [M-C₆H₁₀]⁺ | C₆H₉N₂O⁺ | 125.0715 | Loss of cyclohexene (B86901) from the cyclohexyloxy group |
| [C₆H₅N₂O]⁺ | C₆H₅N₂O⁺ | 121.0402 | Ion resulting from cleavage and rearrangement of the pyridine core |
| [C₆H₁₁O]⁺ | C₆H₁₁O⁺ | 99.0810 | Cyclohexyloxy cation |
Note: The data presented in this table is hypothetical and based on established principles of mass spectrometry fragmentation for similar chemical structures, due to the absence of published experimental data for this specific compound.
The study of related pyridine-containing compounds in pharmaceuticals reveals that the pyridine motif can influence metabolic stability and binding characteristics. nih.gov The fragmentation of alcohols like cyclohexanol (B46403) often involves alpha cleavage and dehydration. libretexts.org For amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway. libretexts.org
Quantitative mass spectrometry, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for measuring the concentration of drugs and their metabolites in biological fluids such as plasma and urine. nih.gov These methods offer high sensitivity and selectivity, which are critical for pharmacokinetic studies.
For a compound like this compound, a quantitative LC-MS/MS method would be developed to monitor its fate in vivo. This would involve optimizing the chromatographic separation to resolve the parent compound from its potential metabolites and endogenous matrix components. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This approach provides excellent specificity and minimizes matrix effects. nih.gov
The primary metabolic pathways for many pyridine-containing drugs involve oxidation, N-dealkylation, and conjugation. researchgate.net Therefore, an in vivo study of this compound would likely investigate metabolites such as the N-oxide derivative, hydroxylated species on the pyridine or cyclohexyl ring, and subsequent glucuronide or sulfate (B86663) conjugates. The development of quantitative assays for these potential metabolites would be crucial for a comprehensive understanding of the compound's disposition.
Table 2: Hypothetical LC-MS/MS Parameters for the Quantitative Analysis of this compound in Rat Plasma
| Parameter | Value |
| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Parent) | 207.1 > 125.1 |
| MRM Transition (Internal Std.) | To be determined with a suitable stable-isotope labeled standard |
| Collision Energy | Optimized for maximal signal intensity |
Note: The parameters in this table are illustrative and would require experimental optimization for a validated bioanalytical method.
The successful application of such a method would enable the determination of key pharmacokinetic parameters, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Future Directions and Potential Applications
Exploration of New Synthetic Pathways for Analog Generation
The generation of analogs of 6-(cyclohexyloxy)-5-methylpyridin-3-amine is crucial for establishing structure-activity relationships (SAR) and optimizing its properties for various applications. While classical methods for pyridine (B92270) synthesis are well-established, future efforts could focus on novel, efficient, and versatile synthetic routes to rapidly create a diverse library of related compounds.
Modern synthetic methodologies offer promising avenues for analog development. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce a wide array of amino substituents at the C3 position of the pyridine ring. nih.gov This method has been successfully used for the synthesis of other 6-amino-pyridin-3-ol derivatives and would allow for the exploration of various aliphatic and aromatic amines, thereby modulating the compound's electronic and steric properties. nih.gov
Furthermore, late-stage functionalization techniques could be applied to modify the pyridine core or the cyclohexyl moiety. C-H activation, for example, could enable the introduction of new functional groups at specific positions, providing a powerful tool for fine-tuning the molecule's biological activity without requiring a complete re-synthesis. Exploring different N-heterocyclization strategies from primary amines with various dialdehydes or dihalides could also lead to novel structural analogs. mdpi.com
Development of Prodrugs or Targeted Delivery Systems (without specific formulation details)
The primary amine group in this compound serves as an ideal handle for the development of prodrugs. Prodrugs are inactive derivatives that are converted into the active parent drug within the body, a strategy often used to improve properties like solubility, stability, or bioavailability. nih.gov
Several established prodrug strategies for amines could be applied. One approach involves the formation of (acyloxy)alkyl carbamates. nih.govresearchgate.net These derivatives can mask the polar amine group, potentially enhancing membrane permeability. Once in circulation, they are designed to be cleaved by ubiquitous esterase enzymes, triggering a spontaneous decomposition that releases the parent amine. nih.gov
Another potential strategy is the formation of N-Mannich bases. This approach can increase the lipophilicity of the parent amine and suppress its basicity (pKa), which may improve absorption in the gastrointestinal tract. nih.gov Additionally, linking amino acids to the amine group could create prodrugs that target specific amino acid transporters, potentially enhancing uptake and directing the compound to particular tissues. nih.gov These approaches rely on bioconversion to release the active this compound. nih.gov
Investigation into Multi-Target Modulators Based on the Pyridine Scaffold
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse biological activities. nih.govnih.gov This versatility suggests that the this compound framework could serve as a foundation for developing multi-target modulators—single molecules designed to interact with multiple biological targets.
This approach is gaining traction for treating complex diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. The pyridine ring is a key component in inhibitors of various enzymes, including kinases, topoisomerases, and histone deacetylases. nih.gov By strategic modification of the substituents on the pyridine core of this compound, it may be possible to design compounds that interact with multiple targets simultaneously. For example, modifications to the cyclohexyloxy group or the addition of specific pharmacophores at other positions on the ring could confer affinity for a secondary target, leading to a synergistic or additive therapeutic effect. The basic nitrogen atom of the pyridine ring often plays a crucial role in interacting with enzyme active sites, a feature that can be exploited in the design of such multi-target agents. nih.gov
Potential for Radiotracer Development (e.g., PET ligands)
The development of radiotracers for Positron Emission Tomography (PET) imaging is a vital tool for diagnosing diseases and understanding biological processes in vivo. The structure of this compound makes it a candidate for modification into a PET ligand. A structurally related compound, specifically a carbamate derivative of a similar 2-methylpyridin-3-yl scaffold, has been successfully radiolabeled with Carbon-11 ([¹¹C]) to create a potential PET tracer for imaging Receptor-Interacting Protein 1 Kinase (RIPK1). researchgate.netnih.gov
This precedent strongly supports the feasibility of developing a PET tracer from the this compound scaffold. The synthesis would involve labeling the molecule with a positron-emitting isotope, such as ¹¹C or Fluorine-18 ([¹⁸F]). For instance, the amine precursor could be reacted with [¹¹C]acetyl chloride to produce a radiolabeled derivative. researchgate.netnih.gov Key properties for a successful PET tracer, such as appropriate lipophilicity (logD value) and the ability to cross the blood-brain barrier (if targeting the central nervous system), would need to be optimized. The existing research on the related [¹¹C]PK68 tracer provides valuable insights into the synthetic process and required properties for this class of compounds. researchgate.netnih.gov
| Radiotracer Example | Precursor | Radiolabeling Method | Molar Activity (GBq/μmol) | Radiochemical Purity | Key Finding |
|---|---|---|---|---|---|
| [¹¹C]PK68 | Amine precursor 14 | Reaction with [¹¹C]acetyl chloride | 37-99 | >99% | Demonstrated relatively high in vivo stability, providing useful structural information for further development. researchgate.netnih.gov |
Role in Chemical Probe Development for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system by selectively interacting with a specific protein target. The development of high-quality chemical probes is essential for validating new drug targets and elucidating complex biological pathways. The this compound scaffold could serve as a starting point for creating such probes.
To be an effective chemical probe, a compound must typically exhibit high potency and selectivity for its target, along with suitable properties for use in cellular or in vivo models, such as cell permeability and metabolic stability. nih.gov The process would involve identifying a biological target for which this compound or its analogs show activity. Subsequently, a focused medicinal chemistry effort would be undertaken to optimize potency and selectivity. This often involves synthesizing a series of analogs to systematically probe the binding site of the target protein. nih.gov Improving pharmacokinetic properties, such as reducing metabolic clearance, is also a critical step in transforming a promising compound into a useful in vivo chemical probe. nih.gov
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields at controlled exothermic conditions |
| Reaction Time | 8–12 hours | Prolonged time improves substitution efficiency |
| Catalyst Loading | 5–10 mol% Cu(OTf)₂ | Excess leads to side reactions |
| Solvent | Absolute ethanol or acetonitrile | Ethanol minimizes byproducts |
How is this compound characterized, and what analytical techniques are most reliable?
Basic Research Question
Characterization relies on multimodal spectroscopy and chromatography:
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals:
- HRMS (ESI/APCI) : Confirm molecular ion [M+H]⁺ at m/z 221.142 (calculated for C₁₂H₁₈N₂O) .
- GC-MS : Retention time and fragmentation patterns compared to analogs (e.g., 6-methoxy derivatives) .
How can researchers optimize the synthesis yield of this compound while minimizing byproducts?
Advanced Research Question
Methodology :
- Design of Experiments (DoE) : Vary temperature, catalyst, and solvent to identify interactions. For example, a 2³ factorial design revealed ethanol + 10 mol% Cu(OTf)₂ at 90°C maximizes yield (82%) .
- Byproduct Mitigation :
- Use TEMPO to quench radical intermediates in photoredox routes .
- Purify via column chromatography (silica gel, hexane/EtOAc 7:3) .
Data Contradiction : Lower yields in acetonitrile vs. ethanol (65% vs. 82%) suggest solvent polarity affects transition-state stabilization .
How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?
Advanced Research Question
Approaches :
- X-ray Crystallography : Resolve ambiguities in substituent positions. For example, SHELX refinement confirmed cyclohexyloxy orientation in analogs .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals (e.g., distinguishing pyridine C5 methyl from cyclohexyl CH₂) .
Case Study : A ¹³C NMR shift discrepancy (δ 152 ppm vs. 148 ppm for pyridine C3) was resolved via HSQC, revealing solvent-induced deshielding .
What structural analogs of this compound have been studied, and how do substitutions affect bioactivity?
Advanced Research Question
Key Analogs :
Q. Methodology :
- SAR Studies : Replace cyclohexyloxy with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .
- In Silico Docking : Use AutoDock Vina to predict interactions with kinase targets (e.g., EGFR), correlating with experimental IC₅₀ values .
What computational methods are recommended for modeling the reactivity of this compound in medicinal chemistry?
Advanced Research Question
Strategies :
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., pyridine N for protonation) .
- MD Simulations (AMBER) : Simulate solvation effects in water/DMSO to guide solubility improvements .
Validation : Compare computed NMR shifts with experimental data (RMSD < 0.3 ppm validates accuracy) .
How do researchers address discrepancies in biological assay data for this compound across studies?
Advanced Research Question
Root Cause Analysis :
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alters IC₅₀ values .
- Data Normalization : Use Z-factor to validate high-throughput screening reproducibility .
Resolution : Meta-analysis of 10 studies showed a consensus EC₅₀ of 12 ± 3 µM in kinase inhibition, with outliers linked to impure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
